molecular formula C22H24N2O4 B8260101 Strychnicine

Strychnicine

Cat. No.: B8260101
M. Wt: 380.4 g/mol
InChI Key: ZMTYENXGROJCEA-UHFFFAOYSA-N
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Description

Strychnine (C21H22N2O2) is a monoterpene indole alkaloid derived primarily from Strychnos nux-vomica. Its complex structure, featuring seven fused rings and multiple stereocenters, has made it a historic target for total synthesis studies, beginning with Robert Woodward’s landmark 1954 synthesis . Strychnine acts as a potent competitive antagonist of glycine receptors (GlyRs) in the central nervous system, disrupting inhibitory neurotransmission and leading to convulsions . Biosynthetically, strychnine is produced via enzymatic conversion of geissoschizine through intermediates like prestrychnine and diaboline, with S. nux-vomica exhibiting slow conversion rates (prestrychnine accumulation is 9× higher than strychnine after 3 days) . Its structural complexity and bioactivity have driven extensive research into analogs and derivatives for pharmacological and synthetic applications.

Properties

IUPAC Name

15-hydroxy-4-methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14(19),15,17-tetraene-12,20-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-23-7-6-22-14-3-2-4-15(25)20(14)24-18(27)10-16-19(21(22)24)13(9-17(22)26)12(11-23)5-8-28-16/h2-5,13,16,19,21,25H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTYENXGROJCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C5C(CC2=O)C(=CCOC5CC(=O)N4C6=C3C=CC=C6O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871608
Record name 10-Hydroxy-15-methyl-4a,5,12,12a,12b,12c-hexahydro-11H-6a,4-(ethanoiminomethano)-1-oxa-10b-azacyclohepta[1,2,3-cd]fluoranthene-6,11(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Woodward’s Seminal 1954 Synthesis

Robert Burns Woodward’s 1954 total synthesis marked a watershed in organic chemistry, resolving strychnine’s structure through synthetic means. The route employed a Fischer indole synthesis to construct ring II, followed by sequential cyclizations to establish the pentacyclic core. Despite its 27-step sequence and 0.06% overall yield, Woodward’s work validated Robinson’s proposed structure and demonstrated the viability of synthesizing complex alkaloids.

Evolution of Stereoselective Methods

Post-Woodward, researchers optimized stereochemical control. Kuehne’s 1998 synthesis introduced a tandem Mannich-cyclization to form rings C and E in one pot, reducing step count to 16. By 2010, Andrade achieved racemic strychnine in 12 steps via a radical cyclization strategy, though enantioselectivity remained unaddressed. These efforts highlighted the trade-offs between step economy and stereochemical fidelity in early syntheses.

Modern Catalytic Asymmetric Syntheses

Shibasaki’s Enantioselective Michael Addition

Shibasaki’s 2002 catalytic asymmetric Michael reaction established the C7 stereocenter with >99% ee using 0.1 mol% (R)-ALB catalyst. This kilogram-scalable method avoided chromatography, achieving 91% yield in the key step (Table 1). Subsequent thionium ion cyclization and desulfurization completed the synthesis, setting a precedent for practical enantiocontrol.

Table 1: Key Steps in Shibasaki’s Asymmetric Synthesis

StepReaction TypeYield (%)ee (%)
Michael AdditionCatalytic Asymmetric91>99
Thionium CyclizationAcid-Mediated Cyclization77-
DesulfurizationRaney Nickel Reduction85-

Lee’s Vinylogous 1,4-Addition Strategy

Lee’s 2017 synthesis utilized a catalytic asymmetric counteranion-directed vinylogous 1,4-addition to construct the CDE ring system. The 15-step sequence achieved 5.2% overall yield, representing the shortest enantioselective route at the time (Figure 1). A Heck reaction installed the G ring, while iodinium salt-mediated arylation built the quaternary carbon at C8.

Palladium-Catalyzed Coupling Approaches

Fukuyama’s Vinyl Epoxide Coupling

Fukuyama’s 2004 synthesis featured a palladium-catalyzed coupling between indole and vinyl epoxide moieties, forming the C3-C17 bond with 78% efficiency. Transannular cyclization of a nine-membered amine intermediate then generated the FG ring system in one pot, demonstrating Pd’s versatility in alkaloid synthesis.

Snaddon’s Allylic Alkylation

Snaddon’s 2022 route employed (S)-BTM/Pd-catalyzed allylic alkylation to join indole acetic acid and γ-tosylate ester, yielding ammonium trifluoroacetate salt 27 in 88% yield and 99:1 er. Subsequent alkylation with 2-bromoethanol and Hünig’s base constructed the piperidine ring, showcasing Pd’s role in stereoselective bond formation.

Extraction and Purification from Natural Sources

Industrial-Scale Alkaloid Isolation

Patent CN103908493B details a high-yield extraction from Strychnos seeds:

  • Grinding : Seeds milled to 60-80 mesh particles.

  • Acid-Alcohol Reflux : 30-90% ethanol (pH 3-6) at 80°C, 2-4 cycles.

  • Solvent Extraction : Dichloromethane at pH 9-14 removes lipids.

  • Mixed Acid Treatment : H2SO4/HCl dissolves alkaloids.

  • Final Purification : Ethyl acetate extraction at pH 10-13 yields 98% pure strychnine.

Table 2: Extraction Efficiency by Solvent

SolventPurity (%)Yield (g/100g seeds)
Dichloromethane97.21.8
Ethyl Acetate98.11.6
Benzene95.42.1

Nanoparticle Formulation for Targeted Delivery

Immune-Targeted Nanoparticles

Patent CN102266291A describes strychnine-loaded PEG-PLA nanoparticles conjugated with anti-AFP antibodies. Key parameters:

  • Size : 85.3 ± 12.7 nm (PDI 0.18)

  • Drug Loading : 9.7 ± 1.2%

  • Targeting Efficiency : 4.8-fold tumor accumulation vs free drug

Table 3: Pharmacokinetic Comparison

ParameterFree StrychnineNanoparticle
t₁/₂ (h)16.88 ± 5.6715.69 ± 3.76
AUC₀–∞ (μg·h/mL)445.85910.10
Tumor IC₅₀ (μg/mL)16.728.2

The nanoparticle’s sustained release profile (72% over 48h) and reduced hepatotoxicity make it superior to conventional formulations .

Chemical Reactions Analysis

Types of Reactions: Strychnine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Strychnine can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of strychnine can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Strychnine can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of strychnine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the alkaloid .

Comparison with Similar Compounds

Brucine (C23H26N2O4)

  • Structural Differences : Contains two methoxy groups at the aromatic ring (positions 9 and 10) absent in strychnine .
  • Bioactivity : Less toxic than strychnine but retains GlyR antagonism (EC50 for glycine inhibition: ~25 µM for both) . NMR analysis shows distinct aromatic carbon shifts (100–150 ppm) due to methoxy groups .
  • Analytical Quantification : HPTLC methods resolve brucine and strychnine with high precision (99.13% recovery for strychnine; 100.16% for brucine) .

Protostrychnine

  • Structural Differences : Features an open G-ring compared to strychnine’s closed structure .
  • Bioactivity : Lacks antiplasmodial activity and exhibits weak GlyR binding (>1 µM efficacy vs. strychnine’s nM affinity), underscoring the importance of the G-ring for receptor interaction .

Diaboline (C22H24N2O3)

  • Biosynthetic Role : Intermediate in strychnine biosynthesis, derived from geissoschizine via enzymatic pathways involving cytochrome P450s .
  • Pharmacology : Less studied but structurally simpler, serving as a precursor in metabolic engineering approaches .

Stryvomicine and Isovomicine

  • Isolation: Identified in Strychnos henningsii, these analogs share core indole frameworks but differ in substituent positions .
  • Significance: Highlight structural diversity within Strychnos alkaloids, aiding structure-activity relationship (SAR) studies .

Pharmacological and Receptor Binding Comparisons

Compound Glycine Receptor Affinity (Kd) Nicotinic Receptor Interaction Key Functional Groups
Strychnine 2.6–4 nM Antagonist at α7 receptors Tertiary amine, closed G-ring
Brucine ~4 nM (similar to strychnine) Not reported Methoxy groups at C9/C10
PMBA (synthetic) pA2 = 5.30 (60× weaker than strychnine) N/A Phosphono-amino acid moiety
Protostrychnine >1 µM N/A Open G-ring
  • Glycine Receptor Antagonism : Strychnine’s binding is cooperative with glycine (Hill coefficient = 1.7), while synthetic antagonists like PMBA show reduced potency .
  • Nicotinic Receptor Modulation : Mutations (e.g., L247T/C189-190Sα7) convert strychnine into an agonist, revealing receptor plasticity .

Analytical Methods

Method Strychnine Detection Range Brucine Detection Range Precision (% CV)
HPTLC 160–480 ng/spot 80–480 ng/spot 0.54 (strychnine), 0.78 (brucine)
NMR Structural elucidation Structural differentiation N/A
  • NMR Spectroscopy : 1D/2D experiments distinguish strychnine and brucine via aromatic carbon shifts (e.g., 100–150 ppm region) .

Biological Activity

Strychnine, an alkaloid derived from the seeds of the Strychnos nux-vomica tree, is known for its potent biological activity, particularly as a neurotoxin. Its effects are primarily linked to its role as a competitive antagonist at glycine receptors in the central nervous system, leading to severe convulsions and other neurological symptoms. This article delves into the biological activity of strychnine, exploring its pharmacological properties, mechanisms of action, and implications for both therapeutic and toxicological contexts.

Chemical Structure and Biosynthesis

Strychnine's chemical structure is characterized by a complex bicyclic framework that contributes to its biological potency. The biosynthesis of strychnine involves several key precursors and enzymatic steps, primarily occurring in Strychnos nux-vomica. Recent studies have elucidated the complete biosynthetic pathway, identifying critical genes responsible for its production. Notably, the conversion of prestrychnine to strychnine occurs spontaneously without enzymatic catalysis, highlighting a unique aspect of its biosynthesis .

Table 1: Key Steps in Strychnine Biosynthesis

StepIntermediateEnzyme Involved
1GeissoschizineVarious cytochrome P450s
2PrestrychnineNon-enzymatic conversion
3StrychnineSpontaneous transformation

Strychnine's primary mechanism involves competitive antagonism at glycine receptors (GlyRs), which are crucial for inhibitory neurotransmission in the spinal cord. By blocking these receptors, strychnine disrupts normal inhibitory signaling, leading to hyperexcitability and convulsions. Research indicates that glycine can paradoxically exacerbate strychnine-induced seizures by activating NMDA receptors, suggesting a complex interplay between excitatory and inhibitory pathways .

Case Study: Strychnine-Induced Convulsions

A notable study demonstrated that intrathecal administration of glycine in mice enhanced strychnine-induced convulsions. This effect was mediated through NMDA receptor activation and was inhibited by NMDA antagonists, indicating that glycine may act as a positive modulator in this context .

Pharmacological Applications

Despite its toxicity, strychnine has been explored for various pharmacological applications:

  • Analgesic Effects : Strychnine has shown potential in modulating pain pathways.
  • Treatment of Hyperglycinemia : Its antagonistic properties at glycine receptors can be beneficial in conditions characterized by excessive glycine activity.
  • Rodenticide : Due to its high toxicity to mammals, strychnine is employed as a rodenticide in agricultural settings .

Table 2: Pharmacological Effects of Strychnine

ApplicationMechanismEvidence Source
AnalgesiaModulation of pain pathwaysLiterature Review
Hyperglycinemia TreatmentGlycine receptor antagonismClinical Studies
Rodent ControlNeurotoxic effectsUSDA Reports

Toxicology and Safety

Strychnine's toxicity poses significant risks. Symptoms of poisoning include severe muscle contractions, convulsions, and ultimately respiratory failure. The lethal dose is relatively low (around 1-2 mg/kg in humans), necessitating careful handling and regulation. Strategies for detoxification and treatment include supportive care and the use of muscle relaxants to manage symptoms .

Table 3: Toxicological Profile of Strychnine

ParameterValue
Lethal Dose (LD50)1-2 mg/kg (human)
Primary SymptomsConvulsions, muscle rigidity
TreatmentSupportive care, muscle relaxants

Q & A

Q. How can systematic reviews optimize the discovery of this compound-related studies in fragmented literature?

  • Methodological Answer : Use Boolean search strings combining terms like “Strychnos nux-vomica” AND “alkaloid toxicity” across databases (PubMed, Scopus, Web of Science) . Review MeSH terms from seminal papers to refine searches and employ citation-tracking tools (e.g., Connected Papers) to map knowledge gaps .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strychnicine
Reactant of Route 2
Strychnicine

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